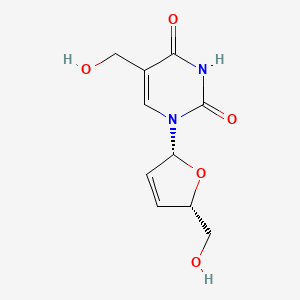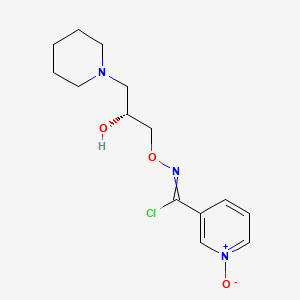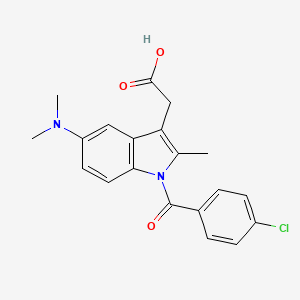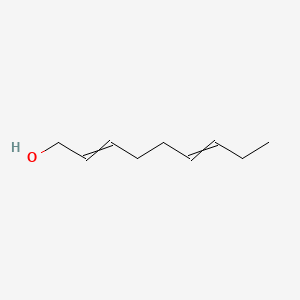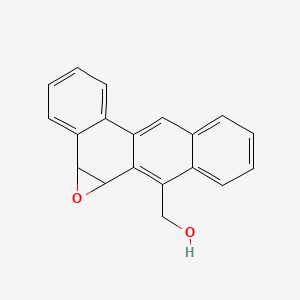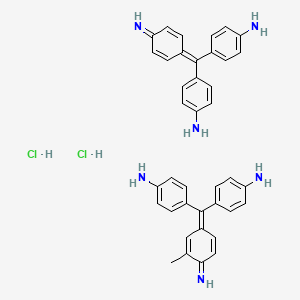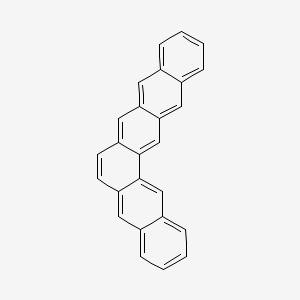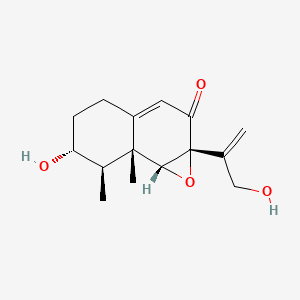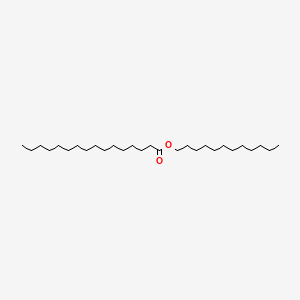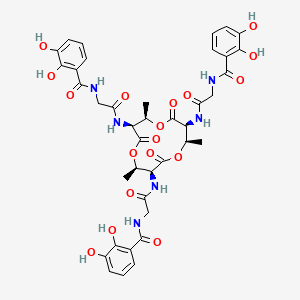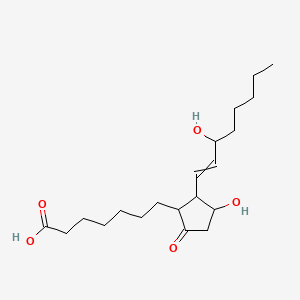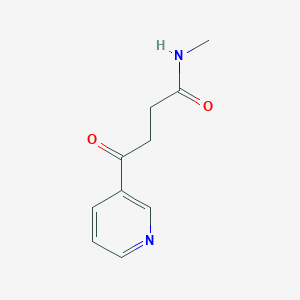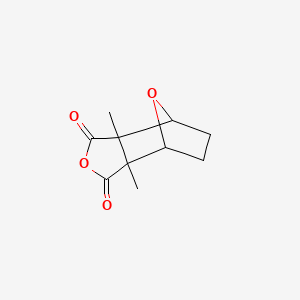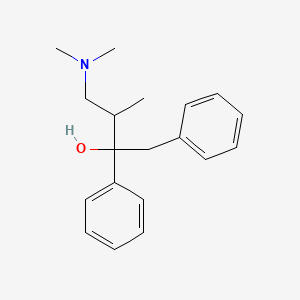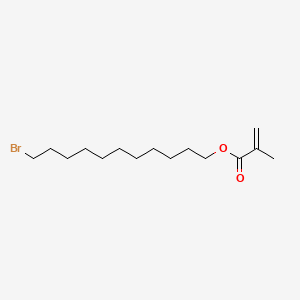
11-Bromoundecyl methacrylate
Descripción general
Descripción
11-Bromoundecyl methacrylate is a chemical compound with the molecular formula C15H27BrO2 . It has an average mass of 319.278 Da and a monoisotopic mass of 318.119446 Da . It is also known by other names such as 2-Propenoic acid, 2-methyl-, 11-bromoundecyl ester .
Synthesis Analysis
The synthesis of 11-Bromoundecyl methacrylate involves the use of AIBN (azobis [isobutyronitrile]) as a thermal initiator . Monomer solutions about 50% w/w monomer, 11-bromoundecyl acrylate, in solvent (separately DMF and methylene chloride) were prepared with AIBN initiator added at 1% by weight of monomer . These solutions were reacted in sealed culture tubes at 60–65 °C for 2 days after purging with nitrogen .Molecular Structure Analysis
The molecular structure of 11-Bromoundecyl methacrylate consists of a bromoundecyl group attached to a methacrylate group . The hydrogen stretching vibrations from the H2C=C(H)– can be seen at about 3116 cm−1 and 3067 cm−1 .Chemical Reactions Analysis
Initial attempts to perform nearly bulk polymerization of bromoundecyl acrylate unexpectedly produced cross-linked gels . The isobutyronitrile radical participates in both hydrogen and bromine atomic abstraction reactions . A higher cross-linking density was obtained in DMF, 2 mmol cm −3, than in CH 2 Cl 2, 0.6 mmol cm −3, by measuring swelling in toluene and xylene .Physical And Chemical Properties Analysis
11-Bromoundecyl methacrylate has an average mass of 319.278 Da and a monoisotopic mass of 318.119446 Da . Differential scanning calorimetry analysis of these gels reveal melting and freezing transitions over −30 to −50 °C, similar to non-cross-linked poly (bromoundecyl acrylate), a room-temperature liquid .Direcciones Futuras
The future directions of 11-Bromoundecyl methacrylate research could involve its use in the creation of new classes of telechelic gels that can easily be reacted with diverse reagents to make them interfacially compatible with other phases . Additionally, the effect of molecular order and orientation in liquid crystals (LCs) polymer membranes for gas permeation is being demonstrated . This represents a promising area of research for the future.
Propiedades
IUPAC Name |
11-bromoundecyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BrO2/c1-14(2)15(17)18-13-11-9-7-5-3-4-6-8-10-12-16/h1,3-13H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGPMDXXPUWUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187456 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Bromoundecyl methacrylate | |
CAS RN |
33795-49-2 | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033795492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Bromoundecyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

